N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound featuring a benzothiazole and thiazole moiety linked to a dihydrodioxine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of Benzothiazole and Thiazole Moieties: The synthesis begins with the preparation of the benzothiazole and thiazole rings. This can be achieved through cyclization reactions involving ortho-aminothiophenol and α-haloketones for benzothiazole, and α-haloketones with thiourea for thiazole.
Coupling Reaction: The benzothiazole and thiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of Dihydrodioxine Ring: The dihydrodioxine ring is introduced via a cyclization reaction involving a diol and a suitable electrophile.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the employment of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Anti-inflammatory Agents: The compound and its derivatives have been studied for their anti-inflammatory properties, demonstrating significant inhibition of COX-1 and COX-2 enzymes.
Anticancer Research: Some analogs have shown activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes such as COX-1 and COX-2, reducing inflammation and pain.
DNA Intercalation: In anticancer applications, it may intercalate into DNA, disrupting replication and transcription processes.
Protein Binding: It can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the thiazole and dihydrodioxine moieties.
2-(benzo[d]thiazol-2-yl)thiazole: Contains the benzothiazole and thiazole rings but lacks the dihydrodioxine and carboxamide groups.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of benzothiazole, thiazole, and dihydrodioxine rings, along with a carboxamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c19-13(11-7-20-5-6-21-11)18-15-17-10(8-22-15)14-16-9-3-1-2-4-12(9)23-14/h1-4,7-8H,5-6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQKIVTIJTXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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